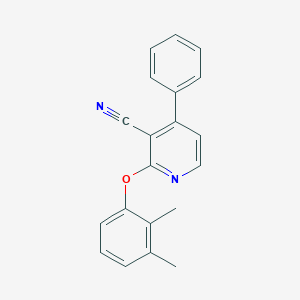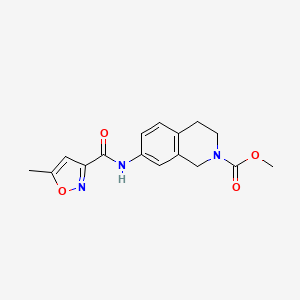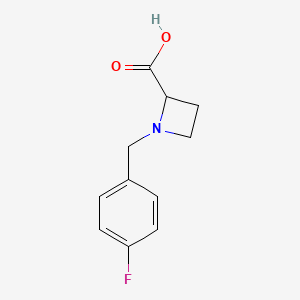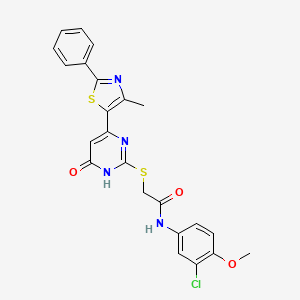![molecular formula C6H7N3OS B2846109 7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 63012-90-8](/img/structure/B2846109.png)
7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound with the molecular formula C6H5N3OS . It is a derivative of thiazolo[3,2-a]pyrimidine, which is a promising scaffold for the design of new medicines, including anticancer drugs .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including this compound, often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via the reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research into the synthesis and chemical properties of thiazolo[3,2-a]pyrimidin-5-one derivatives reveals various methodologies for their preparation and modifications to enhance biological activities or for structural analysis:
- Synthesis under Microwave Irradiation : An efficient synthesis of new thiazolopyrimidinones was achieved under microwave irradiation, showcasing a rapid and efficient method for generating potentially bioactive thiazolo[3,2-a]pyrimidin-5-ones through reactions with various nitronate or malonate anions (Serge Djekou et al., 2006).
- Regioselective Synthesis : A study described the regioselective synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones from Morita-Baylis-Hillman adduct acetates under solvent-free and base-free conditions, highlighting a novel approach to their preparation with high yields and regioselectivity (W. Zhong et al., 2009).
Biological Applications and Potential Therapeutic Uses
The exploration into the biological applications of thiazolo[3,2-a]pyrimidin-5-one derivatives uncovers their potential therapeutic uses, including antibacterial, antifungal, and antitubercular activities:
- Antibacterial and Antifungal Activities : Certain benzothiazole pyrimidine derivatives showed significant in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy against a range of pathogens, illustrating the potential of these compounds in treating infectious diseases (S. Maddila et al., 2016).
- Antitubercular Activities : A study on the synthesis and screening of novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives for their in vitro antibacterial and antitubercular activities revealed that some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting a promising avenue for the development of new antitubercular agents (D. Cai et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Thiazolopyrimidine derivatives have been reported to exhibit a broad range of biological activities such as antipsychotic, antimicrobial, anti-inflammatory, antioxidants, anti-hiv, antimicrobial, anticancer analgesic, anti-parkinson’s, and antibacterial .
Pharmacokinetics
A study has performed druglikeness and adme analyses of similar compounds, and all tested compounds showed satisfactory druglike characteristics .
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated .
Action Environment
The synthesis of similar compounds has been achieved under various conditions, indicating that the compound’s synthesis and stability may be influenced by environmental factors .
Direcciones Futuras
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that “7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” and its derivatives could be a focus of future research in drug development.
Propiedades
IUPAC Name |
7-amino-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h3H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNLMJJPWXQAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CC(=O)N21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)
![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)

